molecular formula C23H25N3O3S2 B3309411 N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide CAS No. 941961-54-2

N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B3309411
CAS No.: 941961-54-2
M. Wt: 455.6 g/mol
InChI Key: DLBFNLHWWUHYDT-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a thiazole-based acetamide derivative characterized by:

  • A 3-methoxyphenyl group attached to the acetamide nitrogen.
  • A thiazole ring substituted at position 4 with a carbamoylmethyl group bearing a 4-isopropylphenyl moiety.
  • A sulfanyl bridge at position 2 of the thiazole, linked to an additional acetamide chain.

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-15(2)16-7-9-17(10-8-16)24-21(27)12-19-13-30-23(26-19)31-14-22(28)25-18-5-4-6-20(11-18)29-3/h4-11,13,15H,12,14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBFNLHWWUHYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and isopropylphenyl isocyanate. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

Thiazole Derivatives
  • N-(2,5-Dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide ():
    • Shares the thiazole core and sulfanyl-acetamide linkage but lacks the carbamoylmethyl-isopropylphenyl substituent.
    • Substituent differences (methyl vs. methoxy/isopropyl) may alter lipophilicity and target binding .
1,3,4-Oxadiazole Derivatives
  • 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (): Replaces thiazole with oxadiazole, introducing an additional nitrogen and oxygen atom. The 4-ethoxyphenyl group may enhance electron-donating effects compared to the 3-methoxyphenyl group in the target compound .
1,2,4-Triazole Derivatives
  • N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methylpropanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide ():
    • Features a triazole core instead of thiazole, with chloro and ethoxy substituents.
    • Triazoles often exhibit improved metabolic stability due to their aromatic nitrogen arrangement .

Physicochemical Properties

Compound (Example) Melting Point (°C) Molecular Formula Key Substituents
Target Compound Not reported C₂₃H₂₆N₄O₃S₂ 3-Methoxyphenyl, isopropyl
Oxadiazole () 177–178 C₁₆H₁₇N₅O₂S₂ 4-Ethoxyphenyl, thiazole
Triazole () Not reported C₂₆H₂₆ClN₅O₂S 4-Ethoxyphenyl, chloro

Biological Activity

N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a thiazole ring, a methoxyphenyl group, and a sulfanylacetamide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide. Its molecular formula is C23H25N3O3S2C_{23}H_{25}N_3O_3S_2, and it has a molecular weight of 453.59 g/mol. The structure includes various functional groups that are known to influence biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring and the introduction of the methoxyphenyl group. Common reagents include thionyl chloride and methoxybenzene, with solvents such as dichloromethane and ethanol being employed under controlled conditions to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that the compound may modulate enzyme activities or receptor interactions, influencing various cellular pathways.

Pharmacological Profile

Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Many thiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds containing thiazole rings have been reported to exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

Case Studies

  • Antibacterial Activity : A study evaluated various thiazole derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
  • Anticancer Studies : In vitro assays have shown that related compounds can inhibit cancer cell proliferation significantly. For example, compounds with similar thiazole structures were found to have IC50 values in the micromolar range against breast cancer cell lines .

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
4-MethoxyphenethylamineStructureAntidepressant
BenzylamineStructureAntimicrobial
PhenethylamineStructureStimulant

Q & A

Q. What are the key synthetic methodologies for preparing this compound?

The synthesis involves multi-step organic reactions, typically including:

  • Thiazole core formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in ethanol or DMF .
  • Sulfanyl-acetamide linkage : Coupling of thiol-containing intermediates with chloroacetamide derivatives using bases like triethylamine in anhydrous THF .
  • Carbamoylmethyl functionalization : Amidation reactions with activated esters (e.g., NHS esters) in DCM at 0–25°C . Critical factors: Solvent purity, temperature control, and inert atmosphere to prevent oxidation of sulfanyl groups .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the presence of methoxyphenyl protons (~δ 3.8 ppm) and thiazole carbons (~δ 160–170 ppm) .
  • IR : Peaks at ~1650 cm1^{-1} (amide C=O) and 2550 cm1^{-1} (S-H, if unoxidized) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C23_{23}H25_{25}N3_3O3_3S2_2: 487.12 g/mol) .

Q. How do functional groups influence its reactivity?

  • Thiazole ring : Participates in electrophilic substitution; sensitive to strong acids/bases .
  • Sulfanyl group : Prone to oxidation (→ sulfoxide/sulfone) with H2_2O2_2 or mCPBA .
  • Acetamide moiety : Hydrolyzes under acidic/basic conditions; stable in neutral buffers .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancerous) to confirm specificity .
  • Solvent interference checks : Test DMSO/ethanol effects on assay readouts (e.g., >0.1% DMSO may inhibit enzymes) .
  • Metabolic stability studies : Use liver microsomes to assess if conflicting in vitro/in vivo results stem from rapid degradation .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Screen against kinase or protease targets (e.g., EGFR, Bcl-2) using AutoDock Vina; prioritize binding poses with ΔG < −7 kcal/mol .
  • CRISPR-Cas9 knockout : Validate target engagement by comparing efficacy in wild-type vs. gene-edited cell lines .
  • SPR/BLI assays : Measure real-time binding kinetics (kon_{on}/koff_{off}) for putative targets .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Replace thiazole with oxadiazole or triazole to assess ring electronics’ impact on potency .
  • Substituent variation : Test para- vs. meta-substituted aryl groups on the carbamoyl moiety (e.g., isopropyl vs. trifluoromethyl) .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC50_{50} values .

Data Contradiction and Optimization

Q. Why do solubility profiles vary across studies?

  • pH-dependent solubility : Measure logD at pH 5.0 (lysosomal) vs. 7.4 (physiological) using shake-flask/HPLC methods .
  • Aggregation screening : Perform dynamic light scattering (DLS) to detect nanoaggregates at >10 µM .

Q. How to address discrepancies in enzymatic inhibition assays?

  • Enzyme source : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine COX-2) .
  • Redox interference : Add antioxidants (e.g., ascorbate) to mitigate false positives from sulfanyl oxidation .

Comparative Analysis with Structural Analogs

Table 1 : Key analogs and their distinguishing features

Compound IDStructural VariationBioactivity Trend (IC50_{50})
Target compound 3-Methoxyphenyl, isopropyl carbamoyl1.2 µM (EGFR)
Analog A (CID: 27375549)4-Chlorophenyl, methylthio3.8 µM (EGFR)
Analog B (CAS: 1291848-18-4)Ethyl ester, pyridinyl>10 µM (EGFR)

Insight: Electron-donating groups (e.g., methoxy) enhance potency vs. electron-withdrawing substituents .

Methodological Recommendations

  • Synthetic reproducibility : Use Schlenk lines for oxygen-sensitive steps and monitor reactions via TLC/HPLC .
  • Bioassay controls : Include reference inhibitors (e.g., erlotinib for EGFR) and validate with at least two orthogonal assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-{[4-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

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